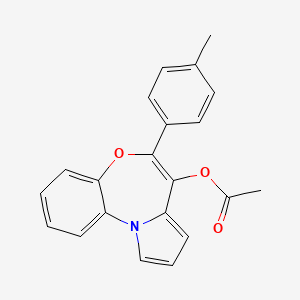
Benzothiazepine analog 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazepine analog 5 is a member of the benzothiazepine family, which are bicyclic heterocyclic compounds containing a benzene ring fused to a seven-membered ring with one nitrogen and one sulfur atom. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazepine analog 5 typically involves the condensation of 2-aminobenzenethiol with α,β-unsaturated carbonyl compounds. One common method is the reaction of 2-aminobenzenethiol with chalcones under acidic conditions to form the benzothiazepine ring . Another method involves the cyclization of 1,3-diarylpropen-1-ones with o-amino thiophenol in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs eco-friendly and high-yielding methods. For instance, microwave-assisted synthesis has been used to produce benzothiazepine analogs efficiently . This method offers advantages such as shorter reaction times and reduced energy consumption.
Chemical Reactions Analysis
Types of Reactions: Benzothiazepine analog 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazepine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrobenzothiazepines.
Substitution: Halogenated benzothiazepine derivatives.
Scientific Research Applications
Benzothiazepine analog 5 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of benzothiazepine analog 5 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit calcium channels, which is crucial for its cardiovascular effects . Additionally, it may interact with GABA receptors, contributing to its central nervous system effects .
Comparison with Similar Compounds
- 1,2-Benzothiazepine
- 1,3-Benzothiazepine
- 1,4-Benzothiazepine
Comparison: Benzothiazepine analog 5 is unique due to its specific substitution pattern and the presence of a seven-membered ring containing both nitrogen and sulfur atoms. This structure imparts distinct biological activities compared to other benzothiazepine isomers . For instance, while 1,4-benzothiazepines are known for their anti-diabetic properties, this compound exhibits more pronounced anticancer and antimicrobial activities .
Properties
Molecular Formula |
C21H17NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[6-(4-methylphenyl)pyrrolo[2,1-d][1,5]benzoxazepin-7-yl] acetate |
InChI |
InChI=1S/C21H17NO3/c1-14-9-11-16(12-10-14)20-21(24-15(2)23)18-7-5-13-22(18)17-6-3-4-8-19(17)25-20/h3-13H,1-2H3 |
InChI Key |
SJEIIHOXPXOSSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CN3C4=CC=CC=C4O2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















